Home > Products > Screening Compounds P11123 > 1-[4-[(4-chlorophenyl)sulfonyl]-2-(2-fluorophenyl)-1,3-oxazol-5-yl]-4-piperidinecarboxamide
1-[4-[(4-chlorophenyl)sulfonyl]-2-(2-fluorophenyl)-1,3-oxazol-5-yl]-4-piperidinecarboxamide -

1-[4-[(4-chlorophenyl)sulfonyl]-2-(2-fluorophenyl)-1,3-oxazol-5-yl]-4-piperidinecarboxamide

Catalog Number: EVT-3624903
CAS Number:
Molecular Formula: C21H19ClFN3O4S
Molecular Weight: 463.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis
  • Cyclization Reactions: Formation of heterocyclic rings, such as oxazoles and pyrazoles, is often achieved using cyclization reactions. [, , , , , , , , , , , , , , , , , , , , , , ]
  • Sulfonamide Formation: The introduction of sulfonamide groups commonly utilizes reactions between sulfonyl chlorides and amines. [, , , , , , , , , , , , , , , , , , , , , , ]
  • Click Chemistry: Copper-catalyzed azide-alkyne cycloaddition reactions ("click chemistry") are frequently employed for the efficient synthesis of triazole-containing compounds. [, ]
Molecular Structure Analysis

The molecular structure of 1-[4-[(4-chlorophenyl)sulfonyl]-2-(2-fluorophenyl)-1,3-oxazol-5-yl]-4-piperidinecarboxamide can be predicted based on its chemical name and the structural analysis of related compounds in the provided papers. Techniques like X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and computational modeling are likely to be used to determine the three-dimensional arrangement of atoms and bonds. [, , , , , , , , ]

Mechanism of Action
  • Enzyme Inhibitors: Blocking the activity of enzymes involved in various biological processes, such as ergosterol biosynthesis, hyaluronidase activity, or endocannabinoid degradation. [, , , , , , , ]
  • Receptor Modulators: Influencing the activity of receptors by either activating or inhibiting their signaling pathways. This is commonly seen in the modulation of metabotropic glutamate receptors or serotonin receptors. [, , , , , , , , , ]
Physical and Chemical Properties Analysis

The physical and chemical properties of 1-[4-[(4-chlorophenyl)sulfonyl]-2-(2-fluorophenyl)-1,3-oxazol-5-yl]-4-piperidinecarboxamide have not been characterized. These properties, including melting point, boiling point, solubility, and stability, would be crucial for understanding its potential applications and handling. [, , , , , , , , ]

Applications
  • Antimicrobial Activity: Several papers describe the synthesis and evaluation of similar compounds possessing antifungal or antibacterial properties. [, , , , , , , ]
  • Anticonvulsant Activity: Some related compounds have shown promising results in the treatment of seizures. [, ]
  • Antipsychotic Activity: A few papers investigate the potential of compounds with similar structural features for the treatment of psychotic disorders. [, ]
  • Anticancer Activity: Several studies describe the synthesis and evaluation of related compounds with antitumor activity. [, , , , ]
  • Modulation of Neurotransmitter Systems: Several papers report the activity of similar compounds on various neurotransmitter systems, such as serotonin and glutamate, suggesting potential applications in the treatment of neurological disorders. [, , , , , , , , , ]

2-{[4-[(4-Fluorophenyl)sulfonyl]-2-(2-furyl)-1,3-oxazol-5-yl]sulfinyl}acetamide (3l)

Compound Description: 2-{[4-[(4-Fluorophenyl)sulfonyl]-2-(2-furyl)-1,3-oxazol-5-yl]sulfinyl}acetamide, denoted as compound 3l, is a 5-sulfinyl(sulfonyl)-4-arylsulfonyl-substituted 1,3-oxazole. This compound demonstrated significant antiproliferative and cytotoxic activity against a wide array of cancer cell lines in NCI in vitro assessments. [] Its activity was largely independent of the cancer cell line's origin. [] COMPARE analysis suggests a strong correlation with the intercalating agent aclarubicin, hinting at possible topoisomerase inhibition. [] Docking analysis further supports this, suggesting DNA topoisomerase IIβ as a potential target. []

Relevance: Both 2-{[4-[(4-Fluorophenyl)sulfonyl]-2-(2-furyl)-1,3-oxazol-5-yl]sulfinyl}acetamide and 1-[4-[(4-chlorophenyl)sulfonyl]-2-(2-fluorophenyl)-1,3-oxazol-5-yl]-4-piperidinecarboxamide share the core structure of a 4-arylsulfonyl-1,3-oxazole. The presence of this shared scaffold, despite differences in the 2-aryl and 5-substituents, establishes a structural relationship between the two compounds. []

4-nitro-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (VU-29)

Compound Description: 4-nitro-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (VU-29) is a positive allosteric modulator (PAM) of the metabotropic glutamate receptor 5 (mGluR5). It is believed to potentiate mGluR5 responses by interacting with a site that overlaps with the binding site of 2-methyl-6-(phenylethynyl)pyridine (MPEP), a negative allosteric modulator of this receptor. []

Relevance: Though not directly sharing the same core structure as 1-[4-[(4-chlorophenyl)sulfonyl]-2-(2-fluorophenyl)-1,3-oxazol-5-yl]-4-piperidinecarboxamide, VU-29 is relevant because it highlights the potential for structurally diverse compounds to act as allosteric modulators of glutamate receptors. The research on VU-29 demonstrates the importance of exploring different chemical scaffolds for the development of drugs targeting mGluRs. []

N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA)

Compound Description: N-{4-Chloro-2-[(1,3-dioxo-1,3-dihydro-2H-isoindol-2-yl)methyl]phenyl}-2-hydroxybenzamide (CPPHA) is another positive allosteric modulator (PAM) of both mGluR5 and mGluR1. Unlike VU-29, CPPHA does not bind to the MPEP site and acts through a distinct mechanism. [] CPPHA is blocked by 5-methyl-2-(phenylethynyl)pyridine (5MPEP), a neutral ligand at the MPEP allosteric site, in a noncompetitive manner, whereas 5MPEP's inhibition of VU-29 is competitive. [] Mutations that affect VU-29 binding have no effect on CPPHA, further indicating a different binding site. []

Relevance: CPPHA's distinct mechanism of action on mGluRs compared with VU-29, despite both being PAMs, further underscores the complexity of these receptors and the potential for diverse allosteric modulation sites. [] This provides valuable insight for the design of novel compounds, including analogs of 1-[4-[(4-chlorophenyl)sulfonyl]-2-(2-fluorophenyl)-1,3-oxazol-5-yl]-4-piperidinecarboxamide, targeting mGluRs.

3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CD-PPB)

Compound Description: 3-cyano-N-(1,3-diphenyl-1H-pyrazol-5-yl)benzamide (CD-PPB) is a compound that acts as a positive allosteric modulator of mGluR5. [] Further study of CD-PPB analogs revealed that some within this series could also act as positive allosteric modulators of mGluR1, with 4-nitro-N-(1,4-diphenyl-1H-pyrazol-5-yl)benzamide (VU-71) showing selectivity for mGluR1. [] CD-PPB itself exhibits selectivity for mGluR5 over other mGluR subtypes. []

Relevance: CD-PPB and its analogs, like 1-[4-[(4-chlorophenyl)sulfonyl]-2-(2-fluorophenyl)-1,3-oxazol-5-yl]-4-piperidinecarboxamide, showcase the potential of different chemical classes to modulate mGluRs. The discovery of both mGluR1 and mGluR5 potentiators within the CD-PPB series highlights the possibility of designing compounds with tunable subtype selectivity, a critical factor in developing therapies targeting these receptors. []

(5-Amino-1-ethyl-3-methyl-1H-pyrazol-4-yl)(2-chlorophenyl)methanone (21)

Compound Description: (5-Amino-1-ethyl-3-methyl-1H-pyrazol-4-yl)(2-chlorophenyl)methanone (21) is a (1,3-dialkyl-5-amino-1H-pyrazol-4-yl)arylmethanone derivative exhibiting central nervous system (CNS) depressant activity and potential anticonvulsant properties. [] It displayed the highest activity in a series of compounds against pentylenetetrazole-induced convulsions. []

Relevance: This compound's activity in the CNS, particularly its anticonvulsant potential, is of interest because 1-[4-[(4-chlorophenyl)sulfonyl]-2-(2-fluorophenyl)-1,3-oxazol-5-yl]-4-piperidinecarboxamide also contains a halogenated phenyl group. Although the core structures differ, exploring modifications to the aryl substituents in the target compound, drawing inspiration from (5-amino-1-ethyl-3-methyl-1H-pyrazol-4-yl)(2-chlorophenyl)methanone's structure-activity relationships, could potentially lead to compounds with enhanced CNS activity. []

(S)-2-(4-fluorophenyl)-1-(toluene-4-sulfonyl)pyrrolidine (Ro 67-7476)

Compound Description: (S)-2-(4-fluorophenyl)-1-(toluene-4-sulfonyl)pyrrolidine (Ro 67-7476) is a known positive allosteric modulator of mGluR1. [, ] This compound is sensitive to mutations in the transmembrane domain of the receptor. [] It does not compete with antagonists binding at the established allosteric antagonist site. []

Relevance: The existence of mGluR1-selective PAMs like Ro 67-7476, which act through a site distinct from negative allosteric modulators, reinforces the concept of multiple allosteric binding sites on these receptors and their potential for targeted modulation. [, ] This is relevant to the exploration of 1-[4-[(4-chlorophenyl)sulfonyl]-2-(2-fluorophenyl)-1,3-oxazol-5-yl]-4-piperidinecarboxamide or its analogs as potential mGluR modulators. Understanding the intricacies of mGluR allosteric binding is essential for designing compounds with desired subtype selectivity and therapeutic effects.

Properties

Product Name

1-[4-[(4-chlorophenyl)sulfonyl]-2-(2-fluorophenyl)-1,3-oxazol-5-yl]-4-piperidinecarboxamide

IUPAC Name

1-[4-(4-chlorophenyl)sulfonyl-2-(2-fluorophenyl)-1,3-oxazol-5-yl]piperidine-4-carboxamide

Molecular Formula

C21H19ClFN3O4S

Molecular Weight

463.9 g/mol

InChI

InChI=1S/C21H19ClFN3O4S/c22-14-5-7-15(8-6-14)31(28,29)20-21(26-11-9-13(10-12-26)18(24)27)30-19(25-20)16-3-1-2-4-17(16)23/h1-8,13H,9-12H2,(H2,24,27)

InChI Key

FVSVOOZKLBNNSI-UHFFFAOYSA-N

SMILES

C1CN(CCC1C(=O)N)C2=C(N=C(O2)C3=CC=CC=C3F)S(=O)(=O)C4=CC=C(C=C4)Cl

Canonical SMILES

C1CN(CCC1C(=O)N)C2=C(N=C(O2)C3=CC=CC=C3F)S(=O)(=O)C4=CC=C(C=C4)Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.